Glucosulfone
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCWHCJRWYRLB-AGNGBHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-18-7 (di-hydrochloride salt) | |
| Record name | Glucosulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70873667 | |
| Record name | Glucosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-89-3, 554-18-7 | |
| Record name | Glucosulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLUCOSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX8G4WPC8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory of Glucosulfone Research
Early Investigations and Therapeutic Paradigm Shifts
The initial exploration of glucosulfone marked a crucial period in understanding and treating mycobacterial infections, leading to the development of more refined chemotherapeutic agents.
This compound (Promin) emerged as one of the earliest sulfone compounds to be investigated for its chemotherapeutic potential. While its medical evaluation was significantly inspired by the success of sulfonamides in treating microbial diseases, the synthesis of sulfone compounds, including dapsone (B1669823) and its derivatives like promin, dates back to Emil Fromm and J. Wittmann in 1908, although their work was purely chemical rather than medical wikipedia.org. Edward Tillitson and Benjamin F. Tullar of Parke, Davis, & Co. are sometimes credited with the first synthesis of Promin in August 1937 wikipedia.org.
This compound is characterized as a sulfone drug that undergoes conversion to dapsone within the body, which is its active therapeutic form wikipedia.orgnih.gov. A notable characteristic of this compound is its heat-stability and water-solubility, properties that allowed for its heat sterilization and administration via intravenous injection wikipedia.org.
Promin (this compound sodium) holds a significant place as the first sulfone drug to be utilized in the treatment of leprosy, with its introduction occurring in 1943 clinmedjournals.orgnih.govsasakawaleprosyinitiative.orgdaneshyari.cominternationaltextbookofleprosy.orgresearchgate.net. Its discovery in 1940 at Carville marked a substantial advancement in leprosy therapy, contributing to patients becoming rapidly non-contagious news-medical.net. Beyond leprosy, this compound was also investigated for its potential in treating tuberculosis. Research by Hinshaw and Feldman demonstrated its ability to prevent the development of tuberculosis in experimentally infected guinea pigs and, furthermore, to prevent the formation of gross lesions in a notable percentage of guinea pigs with pre-existing infections nih.gov. However, the oral administration of this compound was observed to cause hemolytic anemia, leading to a halt in its further investigation for tuberculosis treatment, especially with the subsequent discovery of streptomycin (B1217042) nih.gov. Despite this limitation, this compound found continued application in the management of leprosy nih.gov. This compound free acid is officially classified as an Antimycobacterial agent nih.gov.
This compound, specifically as Promin (this compound sodium), played a crucial role by preceding dapsone in clinical application for leprosy treatment clinmedjournals.orgnih.govsasakawaleprosyinitiative.orgresearchgate.net. Dapsone was initially deemed too toxic for direct use, prompting the initial reliance on promin clinmedjournals.orgresearchgate.net. Over time, it was discovered that dapsone, a chemically simpler compound, offered no significant advantages over promin beyond its solubility characteristics, and could be effectively administered orally in tablet form wikipedia.org. Consequently, dapsone (4,4'-diaminodiphenylsulfone) eventually superseded promin as a more efficacious oral sulfone and remains an essential component of the multi-drug therapy (MDT) regimens for leprosy internationaltextbookofleprosy.org.
The therapeutic action of sulfone drugs, including dapsone, is attributed to their targeting of dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the folate biosynthesis pathway of bacteria, and sulfones act as competitive inhibitors of para-aminobenzoic acid (PABA) at the enzyme's active site internationaltextbookofleprosy.orgmims.com. The emergence of dapsone resistance was first documented in 1964, a phenomenon linked to mutations in the folP1 gene, which encodes dihydropteroate synthase clinmedjournals.orginternationaltextbookofleprosy.org. The sulfone class, encompassing compounds like dapsone, has demonstrated utility as both antibacterial and anti-inflammatory agents over a span of more than six decades nih.gov.
Compound Information
Molecular and Biochemical Mechanisms of Action
Mechanisms of Antimicrobial Resistance in Target Organisms
The widespread use of sulfonamide drugs, including glucosulfone, has led to the emergence of significant bacterial resistance. rupahealth.comnih.govnih.gov This resistance primarily arises through two main mechanisms: mutations in the chromosomal folP gene encoding the native DHPS enzyme, and the acquisition of alternative sul genes that encode sulfonamide-insensitive DHPS variants. rupahealth.combiorxiv.orgcapes.gov.brnih.govnih.govasm.org
FolP Gene Mutations Affecting DHPS Activity
Mutations in the bacterial folP gene, which codes for the dihydropteroate (B1496061) synthase (DHPS) enzyme, are a common mechanism of sulfonamide resistance. rupahealth.combiorxiv.orgcapes.gov.brnih.govnih.govasm.orgnih.govpnas.orgnih.gov These mutations result in specific amino acid substitutions within the DHPS enzyme, altering its active site. rupahealth.comnih.gov The modified active site exhibits a reduced affinity for sulfonamides while largely maintaining its ability to bind to the natural substrate, PABA. rupahealth.combiorxiv.orgnih.gov This differential binding capacity is reflected in an increased Michaelis constant (KM) for sulfonamides, thereby conferring resistance. rupahealth.combiorxiv.org
For instance, in Neisseria meningitidis, resistance has been linked to mutations including a two-amino-acid insertion at codons 195 and 196, as well as substitutions at codons 31, 84, and 194. nih.gov In Staphylococcus aureus, primary mutations such as F17L, S18L, and T51M have been observed to increase the KM values for both DHPP and PABA, with more significant increases for sulfonamide inhibitors like sulfamethoxazole (B1682508) (SMX). frontiersin.org Similarly, in Plasmodium falciparum, amino acid changes in the DHPS enzyme are crucial for resistance, with a Gly-437 substitution (compared to Ala-437) leading to a 10-fold higher inhibition constant (Ki) for sulfadoxine. pnas.org
Table 1: Examples of folP Gene Mutations and Their Impact on DHPS Activity
| Organism | Mutation(s) | Effect on DHPS Activity / Resistance | Source |
| Neisseria meningitidis | Amino acid insertions at 195-196; substitutions at 31, 84, 194 | Altered active site, reduced sulfonamide affinity. | nih.gov |
| Staphylococcus aureus | F17L, S18L, T51M | Increased KM for PABA and sulfonamides. | frontiersin.org |
| Plasmodium falciparum | Gly-437 (vs. Ala-437) | 10-fold higher Ki for sulfadoxine, indicating reduced drug affinity. | pnas.org |
Acquisition of Sul Genes and Insensitive DHPS Variants
A second major mechanism of sulfonamide resistance involves the acquisition of alternative genes, known as sul genes (sul1, sul2, sul3, and sul4). rupahealth.combiorxiv.orgcapes.gov.brnih.govnih.govasm.orgfrontiersin.orgnih.govspringernature.com These genes are frequently found on mobile genetic elements, such as plasmids and integrons, which facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. rupahealth.combiorxiv.orgnih.govasm.orgfrontiersin.orgnih.gov
The sul genes encode distinct DHPS enzymes (Sul1, Sul2, Sul3, Sul4) that are inherently less sensitive or entirely insensitive to sulfonamides. rupahealth.combiorxiv.orgcapes.gov.brnih.govnih.govfrontiersin.orgnih.govspringernature.com Despite their divergence in sequence (typically around 30% identity to native chromosomal DHPS enzymes), these Sul enzymes retain their catalytic function in the folate synthesis pathway, effectively providing a bypass mechanism for bacteria to synthesize essential folates even in the presence of sulfonamides. rupahealth.combiorxiv.orgcapes.gov.brspringernature.combiorxiv.org
Table 2: Characteristics of Common sul Resistance Genes
| Sul Gene | Common Location | Characteristics | Source |
| sul1 | Plasmids, Integrons (Class 1) | Encodes sulfonamide-insensitive DHPS; widely disseminated. | rupahealth.comfrontiersin.orgnih.gov |
| sul2 | Plasmids, Chromosomes | Encodes sulfonamide-insensitive DHPS; often associated with glmM gene. | rupahealth.comfrontiersin.orgnih.gov |
| sul3 | Plasmids | Encodes sulfonamide-insensitive DHPS; less common than sul1 and sul2. | rupahealth.comfrontiersin.orgnih.gov |
| sul4 | - | Encodes sulfonamide-insensitive DHPS; less characterized than sul1, sul2, sul3. | rupahealth.com |
Molecular Basis of Substrate Discrimination in Resistant Enzymes
The ability of resistant DHPS enzymes, whether mutated chromosomal variants or Sul enzymes, to discriminate between PABA and sulfonamide drugs is rooted in specific structural and dynamic changes within their active sites. nih.govbiorxiv.orgcapes.gov.brnih.govresearchgate.net
For Sul enzymes, crystal structures of common types (Sul1, Sul2, Sul3) reveal a significant reorganization of their PABA-interaction region compared to the native DHPS. capes.gov.brnih.govresearchgate.net A key feature contributing to this discrimination is the insertion of a specific Phe-Gly sequence within the active site. rupahealth.combiorxiv.orgcapes.gov.brnih.govresearchgate.net This insertion is crucial for enabling the Sul enzymes to preferentially bind PABA while exhibiting a dramatically reduced affinity for sulfonamides, leading to over a 1000-fold loss in sulfonamide binding affinity. biorxiv.org Furthermore, Sul enzymes demonstrate increased active site conformational dynamics relative to native DHPS, which may also contribute to their ability to distinguish between the natural substrate and the drug. biorxiv.orgcapes.gov.brnih.gov
In the case of folP gene mutations, amino acid substitutions, particularly in flexible loops (loops 1 and 2) that line the PABA/sulfonamide binding site, alter the shape and chemical environment of the active pocket. nih.govbiorxiv.org These changes are subtle enough to allow efficient PABA binding for essential folate synthesis but significantly impair the binding of structurally similar sulfonamide drugs, thus conferring resistance. biorxiv.org
Pre Clinical Efficacy and Biological Activities in Experimental Models
Exploration of Other Biological Modalities
Antimalarial Properties in Experimental Systems
Glucosulfone (Promin) has been investigated for its potential in treating malaria. wikipedia.org In the body, this compound is metabolized into dapsone (B1669823) (4,4'-diaminodiphenyl sulfone, DDS), which is considered its therapeutically active form. wikipedia.orgformaspace.com Studies involving DDS have demonstrated a substantial effect against trophozoites of both Plasmodium malariae and Plasmodium falciparum. ilsl.br
In experimental settings, single doses of 200 or 250 mg of DDS were found to clear asexual parasites and resolve fever within 72 hours in patients infected with P. falciparum. ilsl.br However, these doses were not sufficient for patients with P. vivax infections. ilsl.br Furthermore, relatively low daily doses of DDS have shown effectiveness in suppressing infections caused by certain chloroquine-resistant strains of P. falciparum in healthy individuals, including those with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, without inducing significant hemolysis. ilsl.br It is important to note that other antimalarial drugs, such as primaquine (B1584692) and pamaquine, are known to induce hemolysis in G6PD-deficient patients. nih.gov
Investigational Antioxidant Activities of Sulfone Analogs
Compounds structurally similar to this compound have been explored for their antioxidant properties and ability to scavenge free radicals. ontosight.ai Sulfone derivatives, including β-hydroxy sulfones, have demonstrated antioxidant activity. scielo.br For instance, a chitosan (B1678972) β-ketosulfone derivative exhibited improved antioxidant activity compared to native chitosan, as measured by DPPH and ABTS radical scavenging assays. tandfonline.comtandfonline.com The presence of the sulfone functional group and conjugated rings in the synthesized polymer is believed to contribute to this enhanced activity. tandfonline.com
Sulfonyl group-containing compounds are known to alleviate oxidative stress. mdpi.com Research has also focused on vinyl sulfones, vinyl sulfonamides, and vinyl sulfonates as activators of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), a pathway associated with antioxidant effects. mdpi.comnih.govacs.org Among these, vinyl sulfonate compounds have shown superior Nrf2 activating efficacy compared to vinyl sulfone and vinyl sulfonamide counterparts. nih.gov For example, compound 3c, a vinyl sulfonate, exhibited 6.9-fold and 83.5-fold higher effects on Nrf2 activation than the corresponding vinyl sulfone (compound 1) and vinyl sulfonamide (compound 2c), respectively, with an EC50 of 76 nM. nih.gov This compound was confirmed to induce the expression of Nrf2-dependent antioxidant enzymes at the protein level in cells. nih.gov Sulfonamides have also been reported to possess antioxidant activity. mdpi.com
Conversely, the oxidation at sulfur, leading to the formation of sulfoxides or sulfones, can reduce the hydrogen atom transfer ability of polyphenolic antioxidants, particularly when the sulfur atom is directly conjugated with the phenolic hydroxyl group. mdpi.com
Table 1: Antioxidant Activity of Chitosan β-Ketosulfone Derivative
| Compound | Concentration | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |
| Chitosan β-ketosulfone derivative | 1.6 mg/mL | 68.6 ± 1.5 tandfonline.comtandfonline.com | 90.2 ± 1.4 tandfonline.comtandfonline.com |
| Native Chitosan | 1.6 mg/mL | 9.5 ± 1.5 tandfonline.com | 76.2 ± 1.5 tandfonline.com |
Anti-inflammatory Effects of Structurally Related Compounds
Sulfones have been extensively investigated for their anti-inflammatory properties. innovareacademics.inresearchgate.net Compounds structurally similar to this compound have been explored for their potential anti-inflammatory effects. ontosight.ai In comparative studies, sulfonyl analogues demonstrated superior anti-inflammatory activity compared to their corresponding sulfanyl (B85325) analogues. innovareacademics.in A series of 5-aryl-3-alkylthio-1,2,4-triazoles and their sulfone counterparts exhibited potential anti-inflammatory-analgesic activity, with alkyl sulfone derivatives generally being more potent. innovareacademics.in
Specific vinyl sulfone compounds have been shown to selectively inhibit the NLRP3 inflammasome activity in macrophages, a process independent of their inhibitory effect on NF-κB activity. nih.govresearchgate.net These vinyl sulfones also inhibit the ATPase activity of NLRP3. nih.govresearchgate.net Furthermore, vinyl sulfones can modulate Nrf2 activity, contributing to their anti-inflammatory effects and leading to reduced neuroinflammation. mdpi.com Sulfonate derivatives and sulfonamides have also been reported to exhibit significant anti-inflammatory activities. mdpi.com
Recent research has identified novel sulfur/sulfone-containing scaffolds, such as ascomycotols B and C, isolated from mushroom endophytes, that possess potential anti-inflammatory activity. acs.org These compounds demonstrated significant downregulation of pro-inflammatory markers, including interleukin 6 (IL-6), interleukin 1β (IL-1β), and monocyte chemoattractant protein 1 (MCP-1), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. acs.org
Preliminary Studies on Anticancer Properties of Sulfone Derivatives
The anticancer properties of sulfone derivatives have been a subject of preliminary investigation. innovareacademics.inresearchgate.net A chitosan β-ketosulfone derivative, for instance, showed promising cytotoxicity against HepG2 cells while exhibiting minimal cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs). tandfonline.comtandfonline.com
Benzylsulfone coumarin (B35378) derivatives have demonstrated considerable inhibitory activity against Phosphoinositide 3-Kinase (PI3K) and exhibited antitumor activity in in vitro studies across various human cancer cell lines, including HeLa, HepG2, H1299, HCT-116, and MCF-7. nih.govnih.gov Compound 5h, a specific benzylsulfone coumarin derivative, displayed potent activities against these cell lines, with IC50 values ranging from 18.12 to 32.60 µM, and also effectively retarded the migration of HeLa cells in vitro. nih.govnih.gov
Novel benzyl (B1604629) naphthyl sulfoxide/sulfone derivatives have shown potent antineoplastic activity, reaching nanomolar levels, with relatively lower toxicity to normal cells. rsc.orgrsc.org Structure-activity relationship studies suggest that sulfones generally exhibit superior antineoplastic activity compared to sulfoxides, highlighting the importance of sulfinyl and sulfonyl groups for antitumor activity, with the sulfonyl group being more potent. rsc.orgrsc.org Compound 15b, a benzyl naphthyl sulfone derivative, was found to inhibit the proliferation of cancer cells by inducing apoptosis through the p53-Bcl-2-Bax signaling pathway and effectively suppressed tumor cell migration. rsc.orgrsc.org Sulfonamides also exhibit anticancer activity. mdpi.com
Furthermore, diaryl sulfones, including dapsone, acedapsone, and this compound, have been investigated for their anticancer potential. researchgate.net Sulfonylureas and diarylsulfonylureas, which are structurally similar to the oral antidiabetic drug glibenclamide, have demonstrated anticancer effects in both in vitro and in vivo models of solid tumors. nih.gov Sulofenur, a diarylsulfonylurea, showed prolonged stable disease (median: 20 weeks) in 42% of ovarian cancer patients and partial response (6.5–18 weeks) in 15% of patients in phase II clinical trials. nih.gov
Table 2: Anticancer Activity of Benzylsulfone Coumarin Derivatives (IC50 values in µM)
| Compound | HeLa Cells nih.govnih.gov | HepG2 Cells nih.govnih.gov | H1299 Cells nih.govnih.gov | HCT-116 Cells nih.govnih.gov | MCF-7 Cells nih.govnih.gov |
| 5h | 28.53 | 18.12 | 32.60 | 29.80 | 20.50 |
| 5m | 35.20 | 29.30 | 42.14 | 38.60 | 31.90 |
Cellular and Sub-cellular Responses
Impact on Quorum Sensing in Bacterial Systems (related to glucosamide analogs)
Quorum sensing (QS) is a crucial cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, influencing pathogenicity, virulence factor production, and biofilm formation. nih.govnih.govwikipedia.orgfrontiersin.orgmdpi.com The glucosamine (B1671600) monomer has been identified as a disruptor of bacterial QS by inhibiting autoinducer (AI) signaling molecules, such as acyl-homoserine lactones (AHLs). nih.gov
In experimental systems, synthesized glucosamide analogs, including acetoxy-glucosamides, hydroxy-glucosamides, and 3-oxo-glucosamides, have been evaluated for their QS inhibitory activity. nih.gov Hydroxy-glucosamide 9b demonstrated significant QS inhibition, showing 79.1% inhibition against Pseudomonas aeruginosa MH602 (LasI/R-type QS) and 98.4% inhibition against Escherichia coli MT102 (LuxI/R-type QS) at a concentration of 2 mM. nih.gov Similarly, 3-oxo-glucosamide 12b exhibited 64.5% inhibition against P. aeruginosa MH602 and 88.1% inhibition against E. coli MT102 at the same concentration. nih.gov These compounds also effectively inhibited the production of the virulence factor pyocyanin (B1662382) and biofilm formation in P. aeruginosa (PA14). nih.gov Computational docking studies have been performed to understand their interactions with the LasR receptor protein. nih.gov
N-acetyl glucosamine (NAG) has also been shown to inhibit LuxR, LasR, and CviR-based quorum sensing regulated gene expression, impacting the expression of green fluorescent protein (GFP), violacein, and extracellular chitinase. nih.gov The QS inhibiting activity of NAG may involve competitive inhibition at the AHL binding site of LuxR type transcriptional regulators and catabolite repression. nih.gov Novel L-glucosamine lactone derivatives have also been identified as quorum sensing inhibitors against P. aeruginosa. researchgate.net
Table 3: Quorum Sensing Inhibitory Activity of Glucosamide Analogs
| Compound | Concentration | P. aeruginosa MH602 (LasI/R-type QS) Inhibition (%) nih.gov | E. coli MT102 (LuxI/R-type QS) Inhibition (%) nih.gov |
| Hydroxy-glucosamide 9b | 2 mM | 79.1 | 98.4 |
| 3-oxo-glucosamide 12b | 2 mM | 64.5 | 88.1 |
Interactions with Host Cellular Components (e.g., red blood cells in Glucose-6-Phosphate Dehydrogenase context)
This compound (Promin), upon conversion to dapsone in the body, can exert haemotoxic effects, including the destruction of red blood cells or disruption of blood clotting, potentially leading to organ or tissue damage. ncats.io
Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is a common enzyme deficiency that predisposes individuals to red blood cell breakdown, known as hemolytic anemia. wikipedia.org The G6PD enzyme is crucial for producing compounds that prevent the accumulation of reactive oxygen species (ROS) to toxic levels within red blood cells. wikipedia.org A deficiency in G6PD leads to the accumulation of ROS, thereby damaging red blood cells. wikipedia.org
Sulfone drugs, including dapsone (diaminodiphenyl sulfone), thiazolesulfone, and sulfoxone, are among the substances that can induce oxidative stress in red blood cells, leading to hemolysis in individuals with G6PD deficiency. nih.govwikipedia.orgashpublications.orgnih.govgoogle.com While low daily doses of dapsone have been noted to be effective against certain P. falciparum strains in G6PD-deficient individuals without causing marked hemolysis, the general understanding is that sulfones can trigger hemolytic crises in susceptible individuals. ilsl.brashpublications.org
Advanced Synthetic Methodologies and Chemical Derivatization
Historical and Modern Synthetic Pathways of Glucosulfone and Analogs
The synthesis of this compound (sodium this compound) has historical roots, with its first documented synthesis sometimes attributed to Edward Tillitson and Benjamin F. Tullar in 1937, though earlier work by Emil Fromm and J. Wittmann in 1908 also described the synthesis of dapsone (B1669823) and some of its derivatives, including promin wikipedia.org. Initially, this compound was investigated for its efficacy against tuberculosis and malaria before finding significant application in leprosy treatment wikipedia.orgnih.gov.
The parent compound, dapsone (4,4'-diaminodiphenylsulfone), which this compound is metabolized into in the body, was first synthesized in 1908 wikipedia.orgresearchgate.net. Early clinical trials with promin, an intravenously administered sulfone, demonstrated its ability to inhibit the progression of severe leprosy and improve patient conditions researchgate.net.
Modern synthetic pathways for sulfone derivatives, including analogs of this compound, often leverage various strategies. These include the oxidation of sulfides to sulfones, which is a common approach researchgate.netinnovareacademics.in. Novel and versatile strategies for cyclic sulfone synthesis have been developed, such as ring-closing metathesis (RCM) of acyclic sulfones, which allows for the preparation of cyclic sulfones from alkenyl alcohols and alkenyl halides through functional group transformations iomcworld.com. Other methods involve C-H insertion on alkyl sulfonyl diazoacetate substrates, leading to five- and six-membered cyclic sulfones iomcworld.com. Furthermore, modular syntheses utilizing reagents like sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) as a sulfoxylate (B1233899) equivalent have been reported for a range of sulfonyl and sulfone derivatives researchgate.net.
Development of Novel Synthetic Routes for Sulfone Derivatives
The development of novel synthetic routes for sulfone derivatives is an active area of research, driven by the diverse biological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory properties innovareacademics.inresearchgate.net. Researchers are continuously exploring new methodologies to achieve more efficient, selective, and sustainable synthesis of sulfones.
One approach involves the use of microwave irradiation in water for the synthesis of sulfone derivatives, offering a sustainable and efficient method innovareacademics.inmdpi.com. Another strategy focuses on Michael reactions to form various 4,4-disubstituted nitro sulfones, utilizing divinyl sulfone and commercially available raw materials, with substituted alkyl nitro, benzyl (B1604629) nitro, and β-nitro ester derivatives acting as active methylene (B1212753) nucleophiles mdpi.com. Palladium-catalyzed reactions have also been explored for the synthesis of five- to twelve-membered sulfones, involving the formation of highly reactive alkyl radical intermediates and sulfonyl anions mdpi.com.
The synthesis of sulfone-containing monomers with pendent cationic cyclopentadienyliron moieties has been accomplished via nucleophilic aromatic substitution, followed by oxidation to yield sulfone-based monomers researchgate.net. These monomers can then be polymerized to form sulfone-based polymers, which exhibit enhanced solubility in polar solvents compared to their organic counterparts researchgate.net.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural characteristics of a compound that are responsible for its biological activity gardp.orgwikipedia.org. For this compound and its analogs, SAR studies are crucial for understanding how modifications to the molecular structure impact their therapeutic efficacy, particularly their antimycobacterial and other reported activities researchgate.netgoogleapis.commdpi.com.
The diaryl sulfone moiety, present in compounds like this compound and dapsone, is recognized as a key pharmacophore center due to its association with various biological activities, including antimicrobial, antimalarial, antioxidant, and anticancer properties researchgate.netmdpi.com. This central sulfone linkage, where two aryl groups are connected via a sulfonyl group (–SO2–), is critical for the inhibitory action on enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria internationaltextbookofleprosy.org.
Modifiable positions within the this compound structure and its analogs often include the aromatic rings and the amine regions google.com. For instance, the attachment of polar groups to these regions can be explored to modulate activity google.com. In the context of diaryl sulfones, various heterocyclic moieties can be linked to the sulfone pharmacophore to yield novel bioactive compounds researchgate.net.
The introduction of specific substituents on the sulfone scaffold can significantly impact biological activity.
Nitro Groups : The presence of nitro groups on aromatic rings, particularly in nitroaromatic drugs, is known to have a strong electron-withdrawing effect nih.govscielo.br. While nitro groups are often associated with antimicrobial activity, their bioreduction can also lead to toxicity nih.govscielo.br. In the context of sulfones, the incorporation of nitro groups has been explored in the synthesis of 4,4-disubstituted nitro sulfones, which act as active methylene nucleophiles mdpi.com. The position of the nitro group can be crucial, as seen in other drug classes where a nitro group at a specific position (e.g., C-5 in the furan (B31954) ring for nitrofurans) is essential for antibacterial activity nih.gov.
Fluoro Groups : Fluorine incorporation into sulfone analogs can lead to altered biological profiles, often influencing lipophilicity, metabolic stability, and receptor binding nih.govcas.cn. For example, novel fluorinated sulfone analogs of 1α,25-dihydroxyvitamin D3 have been designed and synthesized, with trifluoromethyl sulfone analogs showing increased antiproliferative activity nih.gov. However, the introduction of too many fluorine atoms, as in a perfluorobutyl analog, can sometimes lead to a loss of activity, potentially due to increased lipophilicity affecting bioavailability nih.gov. The sulfone group itself in these fluorinated analogs may act as a hydrogen-bond acceptor, contrasting with the hydrogen-bond donor function of hydroxyl groups in natural compounds nih.gov.
The table below illustrates the general impact of these substituents on sulfone derivatives based on research findings:
| Substituent Type | Observed Impact on Biological Activity | Examples/Context | References |
| Nitro Groups | Enhanced antimicrobial activity; potential for toxicity via bioreduction. | 4,4-disubstituted nitro sulfones; nitrofurans. | mdpi.comnih.govscielo.br |
| Fluoro Groups | Increased antiproliferative activity; modulation of lipophilicity and bioavailability. | Trifluoromethyl sulfone analogs of vitamin D3; perfluorobutyl analogs. | nih.govcas.cnnih.gov |
Design and Synthesis of this compound Analogs and Bioisosteres
The design and synthesis of this compound analogs and bioisosteres are driven by the aim to improve efficacy, reduce toxicity, or overcome resistance mechanisms observed with the parent compound. Bioisosterism involves the replacement of an atom or group with another having similar electronic or steric properties, which can lead to compounds with comparable biological activity but improved pharmacological profiles wikipedia.org.
Given that this compound is metabolized to dapsone, the design of analogs often focuses on modifications around the diphenyl sulfone core wikipedia.orgresearchgate.net. This includes exploring different substituents on the aromatic rings or introducing various heterocyclic systems linked to the sulfone pharmacophore researchgate.netmdpi.com. For instance, the synthesis of novel sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties has been reported, demonstrating antifungal activity mdpi.com.
The synthesis of bioisosteres might involve replacing the sulfone group with other functional groups that mimic its electronic and steric properties, while maintaining or enhancing the desired biological interaction. However, the sulfone moiety itself is a critical pharmacophore, and direct bioisosteric replacement of the sulfonyl group in this compound while retaining its specific mechanism of action (DHPS inhibition) is challenging. Instead, modifications are typically made to the peripheral parts of the molecule to optimize properties such as binding affinity, metabolic stability, and pharmacokinetic profiles, while retaining the core sulfone functionality google.comnih.gov.
Exploration of Sulfilimines as Sulfone Bioisosteres for Research
Bioisosterism is a fundamental concept in medicinal chemistry, involving the substitution of an atom or group with another having similar physical or chemical properties to elicit comparable biological effects. sigmaaldrich.com This strategy is crucial for optimizing drug candidates by improving physicochemical properties, potency, selectivity, and metabolic stability. sigmaaldrich.com
Sulfilimines, which are sulfur(IV)-nitrogen functional groups, are emerging as an underexplored yet promising class of non-classical bioisosteres for sulfones and other functional groups like carboxylic acids and alcohols. mims.comwikipedia.orgguidetopharmacology.orgamericanelements.com Unlike sulfones, sulfilimines possess a stereogenic sulfur center and a basic nitrogen atom, offering additional points for derivatization and fine-tuning of properties. mims.com Their unique hydrogen bond donor and acceptor capabilities contribute to their widespread application in drug design. guidetopharmacology.orgamericanelements.com
Research indicates that N-cyano sulfilimines can form intramolecular N–H⋯N hydrogen bonds, which can significantly improve absorption, distribution, metabolism, and excretion (ADME) profiles, including enhancing intrinsic membrane permeability and intestinal absorption. guidetopharmacology.orgamericanelements.com A comparative analysis of sulfur-based bioisosteres reveals differences in polarity, with NH sulfilimines generally being more polar than sulfoximines, sulfoxides, and sulfones. mims.com
Despite their potential, systematic assessments of the physicochemical and in vitro drug-like properties of sulfilimines are still scarce, and their application in bioactive compounds, particularly for human targets, remains limited compared to sulfoximines. mims.comfishersci.no While sulfilimines are actively explored as bioisosteres for the broader sulfone class, specific research detailing the derivatization of this compound into sulfilimine structures is not extensively reported in current literature.
Table 1: Comparative Properties of Sulfur-Based Bioisosteres
| Functional Group | Sulfur Oxidation State | Stereogenic Center | Hydrogen Bonding | Polarity (Relative) | Drug Design Application |
| Sulfone | S(VI) | No | H-bond acceptor | Lowest | Core scaffold, bioisostere |
| Sulfoxide | S(II) | Yes | H-bond acceptor | Moderate | Bioisostere |
| Sulfoximine | S(VI) | Yes | H-bond donor/acceptor | Higher | Bioisostere for sulfones, sulfonamides, alcohols, amines fishersci.no |
| Sulfilimine | S(IV) | Yes | H-bond donor/acceptor | Highest | Emerging bioisostere for sulfones, carboxylic acids, alcohols mims.comguidetopharmacology.org |
Synthetic Strategies for Nanotechnology-based Carriers in Research
Nanotechnology has emerged as a transformative force in medicine, revolutionizing drug delivery by offering precise control over drug release and enhancing therapeutic efficacy. dsmz.defishersci.com Nanocarriers, typically ranging from 1 to 100 nanometers, can overcome limitations of traditional drug delivery systems, such as poor bioavailability and systemic side effects. dsmz.denih.gov
Various synthetic strategies are employed to develop nanotechnology-based carriers. These carriers, including liposomes, polymeric nanoparticles, dendrimers, solid lipid nanoparticles, and nanostructured lipid carriers, are engineered to improve drug solubility, stability, and biodistribution. dsmz.defishersci.comwmcloud.org They can also be functionalized with specific ligands to target particular cells or tissues, enabling highly specific drug delivery and controlled release profiles tailored to physiological conditions. dsmz.defishersci.com
While this compound is a highly water-soluble compound mdwiki.org, which might make some solubility-enhancing nanotechnology strategies less critical, its potential for targeted delivery or controlled release could still benefit from such approaches. Indeed, patent literature indicates that this compound Sodium, among other drugs, can be formulated using nanotechnology drug delivery systems. fishersci.nowikipedia.org However, specific detailed research findings on the development and synthetic strategies for this compound-loaded nanotechnology-based carriers are not widely documented in the available scientific literature. It is important to note that "ProMin," a remineralizing tooth creme, utilizes nanotechnology (calcium phosphate (B84403) ion clusters) but is distinct from the drug this compound (Promin). Current time information in Guadalupe County, US.
Table 2: Common Nanocarrier Types and Their Applications
| Nanocarrier Type | Description | Key Advantages | Primary Applications in Drug Delivery |
| Liposomes | Spherical vesicles with lipid bilayers | Biocompatible, biodegradable, encapsulate hydrophilic/hydrophobic drugs dsmz.de | Cancer therapy, gene delivery, vaccines |
| Polymeric Nanoparticles | Solid colloidal particles made of polymers | Controlled release, targeted delivery, high stability dsmz.de | Cancer, infectious diseases, neurological disorders |
| Solid Lipid Nanoparticles (SLN) | Solid lipid matrix | High drug loading, controlled release, good stability fishersci.com | Oral, dermal, and parenteral drug delivery |
| Nanostructured Lipid Carriers (NLC) | Hybrid lipid nanoparticles | Improved drug loading, enhanced stability, controlled release fishersci.com | Dermal, ocular, and oral drug delivery |
| Dendrimers | Highly branched, monodisperse macromolecules | High drug loading, precise control over size/shape dsmz.de | Gene therapy, anti-cancer drugs, diagnostics |
Analytical and Computational Approaches in Glucosulfone Research
Research Methodologies for Detection and Quantification
Accurate detection and quantification of Glucosulfone in biological samples are fundamental to preclinical research. These measurements provide essential data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In preclinical studies, the analysis of sulfones like this compound within complex biological matrices such as plasma, tissue homogenates, and urine requires highly sensitive and specific analytical methods. The primary challenge lies in isolating and quantifying the target analyte at low concentrations from a multitude of interfering endogenous substances. mdpi.com
Sample Preparation: Before instrumental analysis, a crucial sample preparation step is necessary to purify and concentrate the analyte. mdpi.com Common techniques employed for sulfone extraction include:
Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) is used to denature and precipitate proteins, leaving the drug in the supernatant. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, effectively isolating the drug from the biological matrix. mdpi.com
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent material while impurities are washed away. The purified analyte is then eluted with a different solvent. This is a predominant technique for its efficiency and selectivity. mdpi.comnih.govresearchgate.net
Chromatographic and Detection Methods: The mainstay for the quantification of sulfone drugs in biological fluids is high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). mdpi.com These separation techniques are typically coupled with highly sensitive detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. mdpi.comnih.govnih.govdntb.gov.ua The liquid chromatography component separates this compound from other components in the extracted sample. The tandem mass spectrometer then fragments the parent molecule and detects specific fragment ions, allowing for highly confident identification and quantification, even at very low levels. researchgate.netnih.gov
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A robust and widely used method. mdpi.comresearchgate.net It is suitable for quantification when sensitivity is not a limiting factor. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the chromatography column. mdpi.comresearchgate.net The presence of chromophoric groups in the this compound molecule allows for its detection via UV spectroscopy. mdpi.com
The following table summarizes the key analytical techniques used in the preclinical analysis of sulfones.
| Technique | Principle | Application in Sulfone Analysis |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution. | Efficient cleanup and concentration of this compound from complex biological matrices like plasma and urine. nih.govresearchgate.net |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its characteristic fragments. | Highly sensitive and selective quantification of this compound and its metabolites in preclinical pharmacokinetic studies. nih.govdntb.gov.ua |
| HPLC-UV | Separation by liquid chromatography followed by detection based on the analyte's absorption of UV light. | Routine quantification of this compound in samples where high sensitivity is not required. mdpi.comresearchgate.net |
Computational Modeling and In Silico Studies
Computational, or in silico, methods are indispensable tools in modern drug research. They allow scientists to model, predict, and analyze the behavior of molecules like this compound at an atomic level, saving significant time and resources compared to purely experimental approaches.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. mdpi.comnih.gov This method is crucial for understanding the mechanism of action at a molecular level. By simulating the interaction between this compound derivatives and their target proteins, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity. mdpi.comnih.govplos.org
For sulfone drugs, a key target is often Dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. nih.govnih.gov Docking studies can elucidate how these molecules fit into the enzyme's active site and compete with the natural substrate, p-aminobenzoic acid (pABA). nih.gov The results of docking simulations are often expressed as a "docking score" or "binding energy," which estimates the binding affinity between the ligand and the protein. nih.govrjpbcs.com
The table below illustrates hypothetical results from a molecular docking study of this compound with a target protein.
| Parameter | Value | Interpretation |
| Target Protein | Dihydropteroate Synthase (DHPS) | An enzyme in the folate synthesis pathway, a common target for sulfone drugs. nih.gov |
| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction between this compound and the active site of DHPS. nih.gov |
| Key Interacting Residues | Ser221, Arg254 | Specific amino acids in the DHPS active site that form stabilizing hydrogen bonds with the sulfone group of the ligand. nih.gov |
| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions | The primary molecular forces responsible for stabilizing the this compound-DHPS complex. plos.org |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com For sulfone derivatives, QSAR studies involve calculating various molecular descriptors for each compound and correlating them with their measured biological activity (e.g., inhibitory potency against a target enzyme). nih.gov
These descriptors can be categorized as:
Electronic: Describing the distribution of electrons in the molecule.
Steric: Relating to the size and shape of the molecule.
Hydrophobic: Quantifying the molecule's affinity for nonpolar environments.
Topological: Describing the connectivity and branching of atoms.
Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized sulfone derivatives, thereby guiding the design of more potent compounds. nih.govmdpi.commdpi.com Studies on dapsone (B1669823) analogs, for instance, have shown that properties like conformational entropy can be excellent predictors of their inhibitory potency against DHPS. nih.gov
Theoretical studies delve into the fundamental quantum and molecular mechanics that govern the behavior of this compound. These studies provide deep insights into the molecule's intrinsic properties and its interactions with its biological environment.
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A larger HOMO-LUMO gap generally implies higher stability. nih.gov
Analysis of Noncovalent Interactions: The biological effect of a drug is dictated by its noncovalent interactions with its target protein. Theoretical methods can precisely calculate the geometry and energy of these interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts, which collectively determine the binding affinity. plos.orgnih.gov Understanding these interactions is critical for rational drug design. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-receptor complex over time. By simulating the movements of all atoms in the system, MD can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the predicted binding poses from molecular docking.
Before committing to costly synthesis and biological testing, computational tools can predict the likely biological activities of a virtual compound. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS). nih.govgenexplain.com
PASS is a web-based application that predicts a wide spectrum of biological activities for a given chemical structure. nih.gov The prediction is based on a structure-activity relationship analysis of a large database containing tens of thousands of known biologically active compounds. genexplain.comway2drug.com For a new molecule like a this compound derivative, PASS provides a list of probable biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.comgenexplain.com
The output is presented as a pair of probabilities for each activity type:
Pa (Probability to be Active): The probability that the compound possesses the given activity.
Pi (Probability to be Inactive): The probability that the compound lacks the given activity.
Activities for which Pa is greater than Pi are considered probable for the compound. genexplain.com This approach allows for an early-stage assessment of a compound's potential therapeutic applications and possible side effects. nih.gov With an average accuracy of prediction estimated to be around 95%, PASS is a valuable tool in prioritizing candidates for further research. genexplain.comway2drug.com
The table below shows a hypothetical PASS prediction output for a this compound derivative.
| Predicted Activity | Pa | Pi | Interpretation (if Pa > Pi) |
| Dihydropteroate synthase inhibitor | 0.850 | 0.005 | High probability of being an inhibitor of this enzyme. |
| Antibacterial | 0.795 | 0.012 | Likely to exhibit antibacterial properties. |
| Antifungal | 0.610 | 0.045 | Potential for antifungal activity. |
| CYP3A4 inhibitor | 0.350 | 0.110 | Possible interaction with metabolic enzymes. |
Future Directions and Research Gaps in Glucosulfone Studies
Unexplored Mechanisms and Off-Target Interactions in Pre-clinical Models
While Glucosulfone is recognized for its historical use in certain therapeutic contexts, a comprehensive understanding of its molecular mechanisms remains elusive. The conversion of this compound to dapsone (B1669823) in the body suggests that some of its effects are likely attributable to dapsone's known mechanisms, such as the inhibition of folic acid synthesis in microbes and anti-inflammatory actions through modulation of neutrophil function. researchgate.netnih.gov However, the direct actions of the parent this compound molecule and its other potential metabolites are largely uncharacterized. Future pre-clinical research should aim to dissect the unique pharmacological profile of this compound, independent of its conversion to dapsone.
A significant research gap exists in the identification and characterization of off-target interactions of this compound. Like many drugs, it is plausible that this compound interacts with unintended molecular targets, which could lead to unforeseen biological effects. acs.org The anti-inflammatory properties of dapsone, for instance, are not fully understood but are thought to involve the modulation of neutrophil chemotaxis and the inhibition of myeloperoxidase activity. researchgate.netnih.gov It is conceivable that this compound itself or its metabolites other than dapsone could have distinct off-target effects. researchgate.net Pre-clinical studies employing advanced techniques are necessary to uncover these potential interactions. For example, computational modeling could predict potential off-target binding sites, which could then be validated through in vitro and cellular assays. Such studies are crucial for building a complete safety and efficacy profile of this compound and for identifying new therapeutic opportunities.
Rational Design of Next-Generation this compound-derived Research Probes
The chemical structure of this compound, featuring both a sulfone group and glucose moieties, presents a unique scaffold for the rational design of next-generation research probes. These probes could be invaluable tools for investigating various biological processes. For instance, fluorescently labeling the glucose portion of this compound could create probes to visualize glucose uptake in living cells and tissues. mdpi.comresearchgate.netabcam.com This would be particularly useful in studying diseases characterized by altered glucose metabolism, such as cancer and diabetes. researchgate.net
The sulfone group also offers opportunities for modification to develop activity-based probes. rsc.org By incorporating reactive groups, this compound-derived probes could be designed to covalently bind to specific enzymes or receptors, allowing for their identification and characterization. Furthermore, the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry could be applied to design probes with enhanced reactivity and specificity for target proteins. rsc.org The development of such research tools would not only advance our understanding of this compound's biological activity but also provide new avenues for drug discovery and diagnostics.
Below is a table outlining potential research probes derived from this compound:
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Glucose Uptake Probe | Conjugation of a fluorophore (e.g., NBD, Cy3) to the glucose moiety. mdpi.com | Real-time imaging of glucose transport in cells and tissues for metabolic studies. researchgate.netabcam.com |
| Activity-Based Protein Profiling Probe | Incorporation of a reactive group (e.g., fluorophosphonate) onto the sulfone or glucose scaffold. | Identification and characterization of enzymes that interact with this compound. |
| Photoaffinity Labeling Probe | Introduction of a photo-reactive group (e.g., benzophenone, diazirine) to enable light-induced covalent crosslinking to binding partners. | Mapping of direct binding interactions of this compound within the proteome. |
| Biotinylated Affinity Probe | Attachment of a biotin (B1667282) tag for pull-down experiments and identification of interacting proteins via mass spectrometry. | Isolation and identification of this compound-binding proteins from complex biological samples. |
Advanced In Vitro and Ex Vivo Models for Mechanistic Investigations
To bridge the gap between preclinical animal studies and human clinical trials, advanced in vitro and ex vivo models are essential for elucidating the mechanisms of action of compounds like this compound. oncodesign-services.comcertisoncology.comcrownbio.com Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. certisoncology.com These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo, providing more accurate insights into drug responses.
Organ-on-a-chip platforms represent a significant advancement in in vitro modeling, allowing for the co-culture of different cell types in a microfluidic device that mimics the architecture and function of human organs. semanticscholar.orgnih.govnih.govemulatebio.comamegroups.org A "liver-on-a-chip" model, for example, could be used to study the metabolism of this compound and the potential hepatotoxicity of its metabolites in a human-relevant context. nih.gov Similarly, ex vivo models using fresh human tissue can provide valuable data on drug efficacy and safety. oncodesign-services.comreprocell.comnih.gov For instance, human skin explants could be used to investigate the dermatological effects of this compound. The adoption of these advanced models will be crucial for a more comprehensive and accurate preclinical assessment of this compound.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Pre-clinical Investigations
The integration of "omics" technologies, such as metabolomics and proteomics, into pre-clinical investigations of this compound holds the potential to provide a systems-level understanding of its biological effects. metwarebio.comnih.govpatsnap.com Metabolomics, the large-scale study of small molecules, can be used to map the metabolic pathways affected by this compound treatment. nih.gov This could reveal novel mechanisms of action and identify biomarkers of drug response.
Proteomics, the study of the entire protein complement of a cell or tissue, can be employed to identify the direct and indirect protein targets of this compound. metwarebio.comnih.govtechnologynetworks.com Techniques such as chemical proteomics can help to systematically profile drug-protein interactions and elucidate off-target effects. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how this compound influences cellular networks. This multi-omics approach will be instrumental in identifying new therapeutic indications for this compound and in developing personalized medicine strategies.
The following table summarizes the potential applications of omics technologies in this compound research:
| Omics Technology | Research Application | Expected Outcomes |
| Metabolomics | Profiling of endogenous metabolites in cells or biofluids following this compound treatment. nih.gov | Identification of perturbed metabolic pathways and potential biomarkers of efficacy or toxicity. |
| Proteomics | Quantitative analysis of protein expression changes and post-translational modifications in response to this compound. metwarebio.comnih.gov | Uncovering of signaling pathways modulated by the compound and identification of potential drug targets. technologynetworks.com |
| Chemical Proteomics | Use of this compound-derived probes to identify direct binding partners in the proteome. nih.gov | Elucidation of on-target and off-target interactions. |
| Transcriptomics | Analysis of global gene expression changes induced by this compound. | Identification of gene networks and cellular processes affected by the compound. |
| Multi-Omics Integration | Correlative analysis of data from different omics platforms. | A holistic understanding of the systems-level effects of this compound. |
Novel Applications of this compound and Its Derivatives as Research Tools
Beyond its potential therapeutic applications, the unique chemical structure of this compound and its derivatives could be leveraged for non-therapeutic purposes in chemical biology and material science. The presence of multiple hydroxyl groups on the glucose moieties makes this compound a candidate for the synthesis of novel polymers. libretexts.orgeasybiologyclass.comastrochem.orgwikipedia.org Specifically, the sulfone group is a key component in a class of high-performance thermoplastics known as polysulfones, which are valued for their thermal stability and chemical resistance. wikipedia.orgtuntunplastic.com4spe.orgbritannica.comtuntunplastic.com By incorporating this compound into polymer backbones, it may be possible to create new biocompatible and biodegradable materials with unique properties.
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of glucosulfone against mycobacterial infections, and how can these be validated experimentally?
- Methodological Answer: Begin with in vitro susceptibility assays using standardized bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) to determine minimum inhibitory concentrations (MICs). Validate mechanisms via enzyme inhibition studies (e.g., dihydropteroate synthase activity) and comparative genomic analysis of resistant mutants . Confirm findings with fluorescence-based binding assays or X-ray crystallography to visualize drug-target interactions.
Q. How can researchers ensure reproducibility in synthesizing this compound sodium for pharmacological studies?
- Methodological Answer: Follow protocols from peer-reviewed synthetic chemistry journals, detailing reaction conditions (e.g., sulfonation of glucose derivatives under controlled pH). Characterize purity using HPLC and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results with independent labs and deposit synthetic procedures in open-access repositories (e.g., protocols.io ) .
Q. What in vitro models are most appropriate for preliminary evaluation of this compound’s efficacy and toxicity?
- Methodological Answer: Use macrophage infection models (e.g., THP-1 cells infected with M. tuberculosis) to assess intracellular efficacy. Pair with cytotoxicity assays (e.g., MTT or LDH release) in human hepatocyte lines (e.g., HepG2). Include positive controls (e.g., rifampicin) and negative controls (untreated infected cells) to benchmark results .
Advanced Research Questions
Q. How can contradictory findings between in vitro potency and in vivo efficacy of this compound be systematically resolved?
- Methodological Answer: Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess tissue penetration and drug metabolism. Use murine infection models with biomarker analysis (e.g., cytokine profiling) to correlate drug exposure with bacterial load reduction. Perform meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, animal strain differences) .
Q. What strategies optimize this compound’s selectivity to minimize off-target effects in chronic mycobacterial infections?
- Methodological Answer: Employ structure-activity relationship (SAR) studies to modify sulfone moieties while preserving target affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions with human enzymes. Validate selectivity via high-throughput screening against panels of eukaryotic kinases or proteases .
Q. How should researchers design experiments to address conflicting reports on this compound’s resistance mechanisms?
- Methodological Answer: Combine whole-genome sequencing of resistant bacterial isolates with transcriptomic profiling (RNA-seq) to identify mutation hotspots and upregulated efflux pumps. Validate hypotheses using CRISPR interference (CRISPRi) to knock down candidate resistance genes and assess MIC shifts .
Q. What methodologies are recommended for elucidating this compound’s impact on host-pathogen metabolic cross-talk?
- Methodological Answer: Apply dual RNA-seq to simultaneously profile bacterial and host gene expression during treatment. Integrate metabolomic data (e.g., LC-MS) to track changes in key pathways (e.g., glycolysis, amino acid synthesis). Use genome-scale metabolic models (GEMs) to predict metabolic bottlenecks .
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
- Example Application: A study investigating this compound’s synergy with repurposed antivirals is novel (unexplored combination), feasible (using existing in vitro models), and relevant (addressing multidrug-resistant infections). Ethical considerations include minimizing vertebrate animal use via in silico screens first .
Q. What systematic review practices mitigate bias when synthesizing historical data on this compound’s clinical trials?
- Methodological Answer: Adhere to PRISMA guidelines for literature searches, including databases (PubMed, Embase) and gray literature. Use risk-of-bias tools (e.g., ROB-2 for randomized trials) and meta-regression to account for heterogeneity in dosing or patient populations .
Tables for Quick Reference
| Key Parameter | Recommended Assay | Validation Criteria |
|---|---|---|
| In vitro efficacy | Macrophage infection model | ≥1 log reduction in CFU vs. control |
| Metabolic stability | Liver microsomal assay (human/rat) | >50% parent compound after 1h incubation |
| Target engagement | Thermal shift assay (TSA) | ΔTm ≥2°C for target protein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
